molecular formula C17H16N2OS2 B2480489 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 324579-89-7

2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2480489
CAS No.: 324579-89-7
M. Wt: 328.45
InChI Key: FSNZABANJAGDIX-RMKNXTFCSA-N
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Description

2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The cinnamylthio group and the dimethyl substitutions on the thieno[2,3-d]pyrimidine ring contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thieno[2,3-d]pyrimidine core with various substituents, including the cinnamylthio group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of a cinnamylthio group and dimethyl substitutions on the thieno[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

5,6-dimethyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-12(2)22-16-14(11)15(20)18-17(19-16)21-10-6-9-13-7-4-3-5-8-13/h3-9H,10H2,1-2H3,(H,18,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNZABANJAGDIX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SC/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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